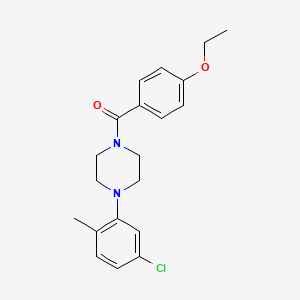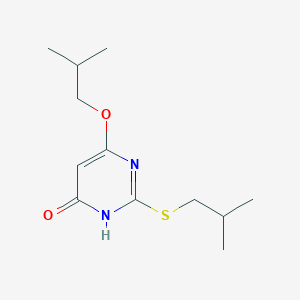
6-isobutoxy-2-(isobutylthio)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinones, including compounds similar to “6-isobutoxy-2-(isobutylthio)-4(3H)-pyrimidinone,” involves versatile methods that enable the introduction of various functional groups to the pyrimidinone core. For example, 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been synthesized through reactions that demonstrate the adaptability of the pyrimidinone scaffold to incorporate diverse substituents, including alkyl and alkoxy groups, enhancing their potential for further functionalization (Botta et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, through X-ray crystallography and quantum-chemical calculations, has shown that these compounds can exist in various tautomeric forms. Such studies reveal details about the electronic structure, tautomerism, and intermolecular interactions within the crystal lattice, providing insights into the reactivity and properties of these molecules (Craciun et al., 1999).
Chemical Reactions and Properties
Pyrimidinones undergo a wide range of chemical reactions, allowing for the synthesis of various derivatives with interesting properties. For instance, the transformation of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into alkyluracils and 2-alkoxy-4(3H)-pyrimidinones showcases the reactivity of the pyrimidinone ring system towards nucleophilic substitution and cyclization reactions, leading to compounds with potential biological activity (Botta et al., 1984).
properties
IUPAC Name |
4-(2-methylpropoxy)-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)6-16-11-5-10(15)13-12(14-11)17-7-9(3)4/h5,8-9H,6-7H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLRDALZRBRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=O)NC(=N1)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpropoxy)-2-[(2-methylpropyl)sulfanyl]pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

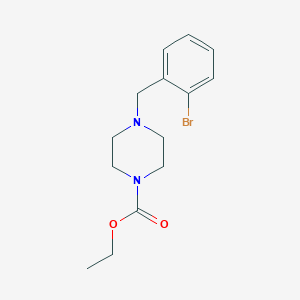

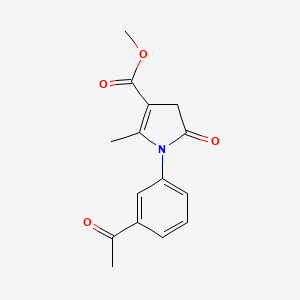
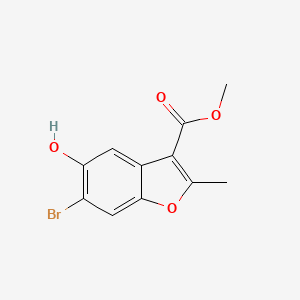
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
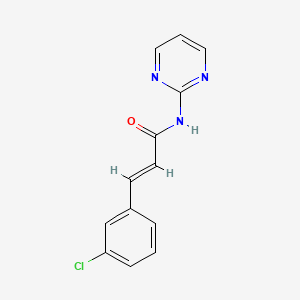
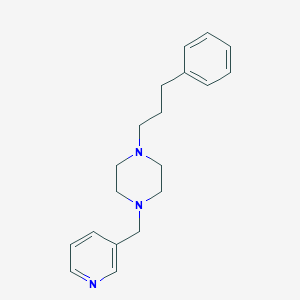
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)


